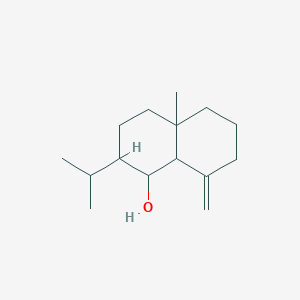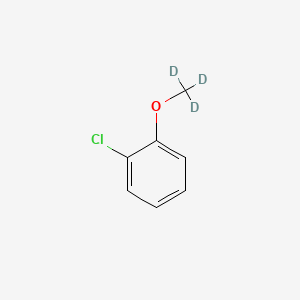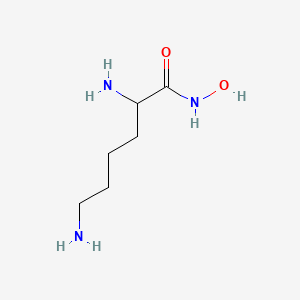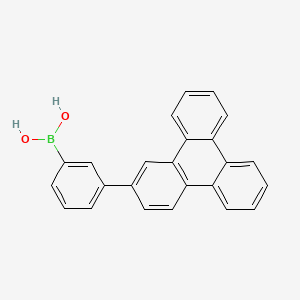![molecular formula C27H21N3O5 B12301458 2-[10-(4-Methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B12301458.png)
2-[10-(4-Methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 2-[10-(4-méthoxyphényl)-12,14-dioxo-8,11,13-triazatetracyclo[77002,7011,15]hexadéc-1(9),2,4,6-tétraén-13-yl]benzoïque est un composé organique complexe doté d’une structure unique. Ce composé se caractérise par son squelette polycyclique et la présence de plusieurs groupes fonctionnels, y compris des motifs méthoxy, dioxo et triazatetracyclo.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’acide 2-[10-(4-méthoxyphényl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadéc-1(9),2,4,6-tétraén-13-yl]benzoïque implique plusieurs étapes, en commençant par des précurseurs organiques plus simples. Les étapes clés incluent généralement:
Formation du noyau triazatetracyclo: Cela est obtenu par une série de réactions de cyclisation, impliquant souvent l’utilisation d’acides ou de bases fortes comme catalyseurs.
Introduction du groupe méthoxyphényl: Cette étape implique généralement des réactions de substitution électrophile aromatique.
Étapes d’oxydation et de réduction: Celles-ci sont nécessaires pour introduire les fonctionnalités dioxo et pour ajuster l’état d’oxydation du composé.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation de la voie de synthèse afin de maximiser le rendement et de minimiser les coûts. Cela pourrait inclure l’utilisation de réacteurs à écoulement continu pour certaines étapes, ainsi que le développement de catalyseurs et de conditions réactionnelles plus efficaces.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 2-[10-(4-méthoxyphényl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadéc-1(9),2,4,6-tétraén-13-yl]benzoïque peut subir divers types de réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé davantage pour introduire des groupes fonctionnels supplémentaires contenant de l’oxygène.
Réduction: Les réactions de réduction peuvent être utilisées pour modifier l’état d’oxydation du composé.
Réactifs et conditions courants
Oxydation: Les agents oxydants courants incluent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction: Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont souvent utilisés.
Substitution: Des réactifs comme les halogènes (par exemple, Cl2, Br2) et les nucléophiles (par exemple, NH3, OH-) sont couramment employés.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation pourrait produire des cétones ou des acides carboxyliques supplémentaires, tandis que les réactions de substitution pourraient introduire divers groupes fonctionnels tels que des halogénures ou des amines.
Applications de recherche scientifique
L’acide 2-[10-(4-méthoxyphényl)-12,14-dioxo-8,11,13-triazatetracyclo[77002,7
Chimie: Il peut être utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie: La structure unique du composé peut lui permettre d’interagir avec des macromolécules biologiques de manière spécifique, ce qui en fait un candidat pour le développement de médicaments.
Médecine: Son activité biologique potentielle pourrait être exploitée à des fins thérapeutiques, telles que le ciblage d’enzymes ou de récepteurs spécifiques.
Industrie: Le composé pourrait être utilisé dans le développement de nouveaux matériaux aux propriétés uniques, tels que des polymères ou des revêtements avancés.
Applications De Recherche Scientifique
2-[10-(4-Methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[77002,7
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules in specific ways, making it a candidate for drug development.
Medicine: Its potential biological activity could be harnessed for therapeutic purposes, such as targeting specific enzymes or receptors.
Industry: The compound could be used in the development of new materials with unique properties, such as advanced polymers or coatings.
Mécanisme D'action
Le mécanisme d’action de l’acide 2-[10-(4-méthoxyphényl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadéc-1(9),2,4,6-tétraén-13-yl]benzoïque implique probablement des interactions avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. La structure du composé suggère qu’il pourrait s’insérer dans les sites actifs de certaines enzymes, inhibant ainsi leur activité. De plus, sa capacité à subir diverses réactions chimiques signifie qu’il pourrait participer à des voies biochimiques, conduisant potentiellement à des effets thérapeutiques.
Propriétés
Formule moléculaire |
C27H21N3O5 |
|---|---|
Poids moléculaire |
467.5 g/mol |
Nom IUPAC |
2-[10-(4-methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid |
InChI |
InChI=1S/C27H21N3O5/c1-35-16-12-10-15(11-13-16)24-23-19(17-6-2-4-8-20(17)28-23)14-22-25(31)30(27(34)29(22)24)21-9-5-3-7-18(21)26(32)33/h2-13,22,24,28H,14H2,1H3,(H,32,33) |
Clé InChI |
XEIABGQEVKGWEV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2C3=C(CC4N2C(=O)N(C4=O)C5=CC=CC=C5C(=O)O)C6=CC=CC=C6N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,22-Dihydroxy-2,7,7,10,14,15,21,22-octamethyl-6,8-dioxahexacyclo[12.12.0.02,11.05,10.015,24.018,23]hexacos-24-ene-18-carboxylic acid](/img/structure/B12301383.png)




![[5-Acetyloxy-6-[5-acetyloxy-3-hydroxy-2-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-6-methyloxan-4-yl]oxy-3,4-dihydroxyoxan-2-yl]methyl acetate](/img/structure/B12301418.png)


![trans-2-([1,1'-Biphenyl]-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B12301433.png)


![5-Bromospiro[benzo[c]fluorene-7,9'-fluorene]](/img/structure/B12301446.png)

